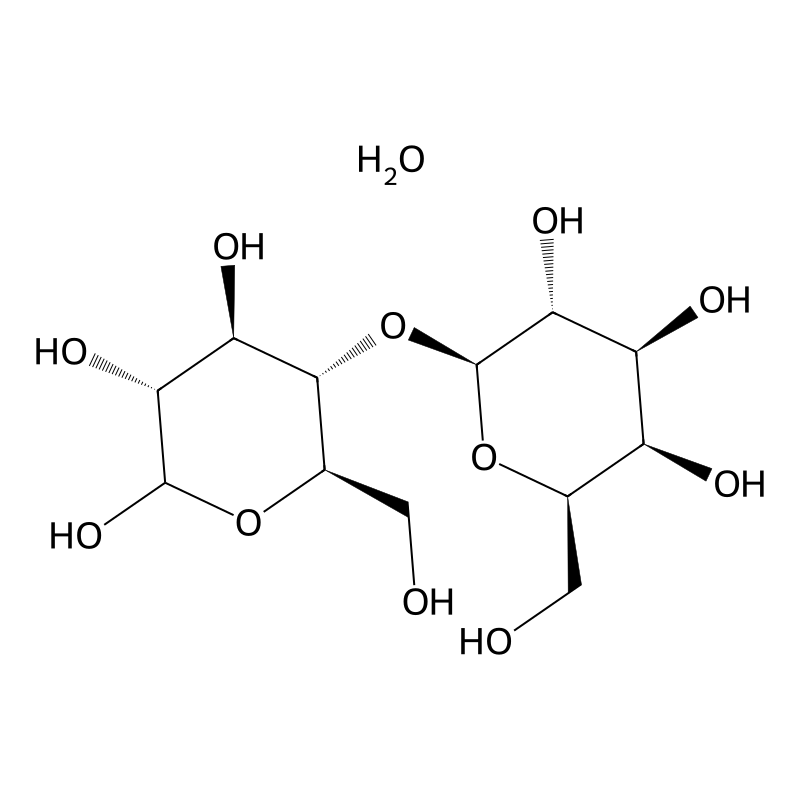

D-Lactose monohydrate

C12H24O12

Content Navigation

Uncontrolled substitution of lactose excipients often leads to caking, amorphous recrystallization, and tensile strength loss, compromising formulation stability. D-Lactose monohydrate (α-lactose monohydrate) solves these issues with a fully saturated crystal lattice that is thermodynamically stable and resistant to ambient moisture uptake. • For DPIs: The tomahawk-shaped crystals provide predictable surface energetics, ensuring consistent API detachment and eliminating mutarotation risks. • For tablets/capsules: Maintains physical integrity under high humidity, avoiding the caking typical of spray-dried lactose. • For amine-containing actives: Suppresses Maillard reaction (non-enzymatic browning), preserving API potency. Procure with confidence: pure crystalline monohydrate, immediate availability.

CAS Number

Product Name

IUPAC Name

Molecular Formula

C12H24O12

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

D-Lactose monohydrate (α-lactose monohydrate) is a highly crystalline, thermodynamically stable disaccharide utilized as a primary diluent, binder, and carrier in pharmaceutical and fine chemical manufacturing. Unlike amorphous or anhydrous forms, this specific hydrate features a fully saturated crystal lattice containing one molecule of water per lactose molecule, which imparts high resistance to further ambient moisture uptake [1]. Its characteristic tomahawk-shaped monoclinic crystals provide predictable surface energetics and consistent flow properties. In industrial procurement, D-Lactose monohydrate is prioritized for its low baseline hygroscopicity, quantified physical stability under varying humidity, and its established status as the benchmark carrier for dry powder inhaler (DPI) formulations [2].

Procurement Fit

References

- [1] Zhang et al. 'Effect of Moisture Sorption and Lactose Type on Tablet Quality: A Hygroscopicity Study between Lactose Powder and Tablets.' Molecular Pharmaceutics (2024).

- [2] Osei et al. 'The Optimisation of Carrier Selection in Dry Powder Inhaler Formulation and the Role of Surface Energetics.' MDPI Pharmaceutics (2022).

Generic substitution among lactose excipients frequently leads to formulation failures due to distinct phase behaviors and moisture sensitivities. Substituting pure α-lactose monohydrate with spray-dried lactose introduces an amorphous matrix that is highly susceptible to moisture-induced plasticization, leading to spontaneous recrystallization, severe caking, and a dramatic loss of tensile strength[1]. Similarly, utilizing anhydrous lactose (β-lactose or anhydrous α-lactose) risks moisture hysteresis; the anhydrous form readily absorbs ambient water to convert into the monohydrate state, causing unpredictable dimensional changes and flow disruptions during storage [2]. For procurement, failing to specify the monohydrate form when thermodynamic stability is required will compromise shelf-life, alter active pharmaceutical ingredient (API) release profiles, and accelerate chemical degradation.

Substitution Risk

Anhydrous and amorphous lactose grades exhibit different moisture sorption and compaction behaviors; direct replacement without reformulation may compromise stability and tabletability.

Monohydrate undergoes brittle fracture while anhydrous lactose deforms plastically; this fundamental difference can alter tablet hardness, disintegration, and drug release profiles.

Lactose and IPTG differ in metabolic burden and protein expression yield; process transfer requires re-optimization of induction conditions and may not produce identical product quality.

References

- [1] Zhang et al. 'Effect of Moisture Sorption and Lactose Type on Tablet Quality: A Hygroscopicity Study between Lactose Powder and Tablets.' Molecular Pharmaceutics (2024).

- [2] Stankovic-Brandl et al. 'Complexities related to the amorphous content of lactose carriers.' International Journal of Pharmaceutics (2023).

Moisture Resistance and Caking Prevention

When exposed to high humidity environments, α-lactose monohydrate demonstrates the lowest hygroscopicity among lactose variants because its crystal lattice is already hydrated and thermodynamically stable. In comparative storage studies at 75% relative humidity (RH), spray-dried lactose (containing amorphous fractions) absorbed significant moisture, leading to severe hard caking and a reduction in powder tensile strength from 2.1 MPa to 0.9 MPa within 30 days. In contrast, α-lactose monohydrate maintained its physical integrity and flowability without forming hard cakes [1].

| Evidence Dimension | Moisture-induced caking and tensile strength reduction |

| Target Compound Data | Maintains physical integrity; minimal hygroscopicity at 75% RH |

| Comparator Or Baseline | Spray-dried lactose: Severe hard caking; tensile strength drops from 2.1 to 0.9 MPa |

| Quantified Difference | >50% loss of tensile strength in comparator; target remains stable |

| Conditions | Storage at 75% Relative Humidity for 30 days |

Procuring the monohydrate form prevents moisture-induced caking and flow failures in formulations exposed to varying ambient humidity.

Amine API Chemical Stability

Lactose is a reducing sugar that can undergo the Maillard reaction (non-enzymatic browning) when co-formulated with primary or secondary amines. Crystalline α-lactose monohydrate exhibits a highly ordered structure with restricted molecular mobility, significantly suppressing this degradation pathway. Comparative kinetic studies demonstrate that amorphous lactose—often present in spray-dried substitutes—exhibits substantially higher Maillard reaction rates due to its increased surface area and capacity to harbor free moisture [1].

| Evidence Dimension | Maillard reaction (non-enzymatic browning) rate |

| Target Compound Data | Low reactivity due to crystalline lattice and lack of free moisture |

| Comparator Or Baseline | Amorphous/Spray-dried lactose: Substantially accelerated browning kinetics |

| Quantified Difference | Significantly higher chemical stability in the target crystalline monohydrate |

| Conditions | Co-formulation with amine-containing APIs under stress testing |

Essential for preventing the chemical degradation and discoloration of sensitive, amine-containing active pharmaceutical ingredients.

Thermodynamic Stability for DPI Carriers

In inhalation drug delivery, the carrier must provide predictable surface energetics to ensure consistent API detachment during aerosolization. α-lactose monohydrate is the most thermodynamically stable polymorph, establishing it as the benchmark for DPIs. Conversely, anhydrous β-lactose is thermodynamically unstable under high humidity, exhibiting a tendency for moisture uptake and mutarotation (conversion between α and β anomers) [1]. This instability alters the surface energy and adhesive forces over time, compromising the fine particle fraction (FPF) delivered to the patient.

| Evidence Dimension | Thermodynamic stability and mutarotation risk |

| Target Compound Data | Thermodynamically stable; consistent surface energetics |

| Comparator Or Baseline | Anhydrous β-lactose: Prone to moisture uptake and mutarotation |

| Quantified Difference | Target eliminates moisture-driven surface energy shifts seen in anhydrous forms |

| Conditions | Carrier-based dry powder inhaler (DPI) formulations under varying RH |

Guarantees reproducible aerosolization and reliable lung deposition profiles, which are critical for regulatory approval of inhalation products.

Dehydration Enthalpy for Purity Verification

Differential Scanning Calorimetry (DSC) provides a precise quantitative metric for verifying the absence of unstable amorphous fractions in lactose procurement. Pure α-lactose monohydrate exhibits a distinct dehydration endotherm at approximately 146°C, with a high dehydration enthalpy of 157 J/g. In contrast, spray-dried lactose, which contains roughly 10% amorphous matrix, yields a significantly lower dehydration enthalpy of 126 J/g [1]. This thermal signature allows buyers to quantitatively verify the fully crystalline nature of the monohydrate.

| Evidence Dimension | Dehydration enthalpy (J/g) via DSC |

| Target Compound Data | 157 J/g (100% crystalline monohydrate) |

| Comparator Or Baseline | Spray-dried lactose: 126 J/g (~10% amorphous content) |

| Quantified Difference | 31 J/g difference reflecting the unstable amorphous fraction in the comparator |

| Conditions | Differential Scanning Calorimetry (DSC) heating past 140°C |

Provides a strict QA/QC thermal benchmark to ensure procured batches are free of physically unstable amorphous lactose.

DPI Carrier Formulations

Due to its predictable surface energetics and strict thermodynamic stability, α-lactose monohydrate is the standard choice for DPI carriers. It ensures consistent API detachment and avoids the mutarotation and moisture-uptake risks associated with anhydrous lactose [1].

Moisture-Resistant Oral Dosage Forms

For tablets and capsules exposed to high or fluctuating humidity, the monohydrate form prevents the severe caking and loss of tensile strength seen with spray-dried lactose, ensuring long-term physical integrity [2].

Amine API Co-Formulations

When formulating with active ingredients containing primary or secondary amines, pure crystalline α-lactose monohydrate is selected over amorphous or spray-dried variants to suppress the Maillard reaction and prevent non-enzymatic browning[3].

Application Fit Matrix

References

- [1] Osei et al. 'The Optimisation of Carrier Selection in Dry Powder Inhaler Formulation and the Role of Surface Energetics.' MDPI Pharmaceutics (2022).

- [2] Zhang et al. 'Effect of Moisture Sorption and Lactose Type on Tablet Quality: A Hygroscopicity Study between Lactose Powder and Tablets.' Molecular Pharmaceutics (2024).

- [3] Stankovic-Brandl et al. 'Complexities related to the amorphous content of lactose carriers.' International Journal of Pharmaceutics (2023).

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Explore Compound Types